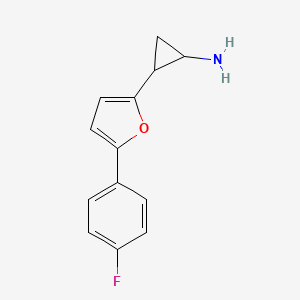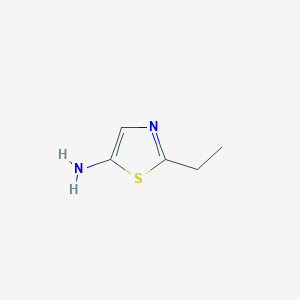
2-(5-(4-Fluorophenyl)furan-2-yl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(4-Fluorophenyl)furan-2-yl)cyclopropanamine is a chemical compound with the molecular formula C13H12FNO and a molecular weight of 217.24 g/mol This compound features a cyclopropanamine group attached to a furan ring, which is further substituted with a 4-fluorophenyl group
Vorbereitungsmethoden
The synthesis of 2-(5-(4-Fluorophenyl)furan-2-yl)cyclopropanamine involves several steps. One common synthetic route includes the radical bromination of a precursor compound followed by cyclopropanation and amination reactions . The reaction conditions typically involve the use of reagents such as N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(5-(4-Fluorophenyl)furan-2-yl)cyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(5-(4-Fluorophenyl)furan-2-yl)cyclopropanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(5-(4-Fluorophenyl)furan-2-yl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
2-(5-(4-Fluorophenyl)furan-2-yl)cyclopropanamine can be compared with other similar compounds, such as:
N-{[5-(4-fluorophenyl)-2-furyl]methyl}cyclopropanamine: This compound has a similar structure but differs in the position of the cyclopropanamine group.
(4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl): This compound features a hydroxymethyl group instead of a cyclopropanamine group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the furan and cyclopropanamine groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H12FNO |
|---|---|
Molekulargewicht |
217.24 g/mol |
IUPAC-Name |
2-[5-(4-fluorophenyl)furan-2-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C13H12FNO/c14-9-3-1-8(2-4-9)12-5-6-13(16-12)10-7-11(10)15/h1-6,10-11H,7,15H2 |
InChI-Schlüssel |
MQJNXLOWTVHZCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1N)C2=CC=C(O2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(Benzo[d][1,3]dioxol-5-yl)-5-(piperidin-4-yl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B11812509.png)






